[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one
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Overview
Description
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one is a chemical compound with a unique structure that combines a bromophenyl group, an oxan-4-yl group, and an imino-lambda6-sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with oxan-4-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfonyl]one.
Reduction: Formation of [(3-bromophenyl)(oxan-4-yl)amino-lambda6-sulfanyl]one.
Substitution: Formation of [(3-methoxyphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one.
Scientific Research Applications
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular behavior and responses.
Comparison with Similar Compounds
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(3-Chlorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a fluorine atom instead of bromine.
[(3-Methylphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14BrNO2S |
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Molecular Weight |
304.21 g/mol |
IUPAC Name |
(3-bromophenyl)-imino-(oxan-4-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI Key |
RKPCDECEGASJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1S(=N)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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